3-Butyn-1-yl chloroformate

Catalog No.
S676795
CAS No.
190774-49-3
M.F
C5H5ClO2
M. Wt
132.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butyn-1-yl chloroformate

CAS Number

190774-49-3

Product Name

3-Butyn-1-yl chloroformate

IUPAC Name

but-3-ynyl carbonochloridate

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

InChI

InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h1H,3-4H2

InChI Key

SFGWUXNQJVLABT-UHFFFAOYSA-N

SMILES

C#CCCOC(=O)Cl

Synonyms

3-BUTYN-1-YL CHLOROFORMATE 98

Canonical SMILES

C#CCCOC(=O)Cl
  • Organic synthesis: 3-Butyn-1-yl chloroformate belongs to a class of compounds known as chloroformate esters. These esters are reactive molecules commonly used as acylating agents in organic synthesis []. The presence of the alkyne group (C≡C) and the chloroformate functional group (Cl-COOCH2-) suggests potential applications in introducing these functionalities into various organic molecules.
  • Click chemistry: The alkyne moiety in 3-Butyn-1-yl chloroformate can potentially participate in click chemistry reactions. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules. If further research confirms this reactivity, 3-Butyn-1-yl chloroformate could be a valuable building block for synthesizing complex molecules.

3-Butyn-1-yl chloroformate is an organic compound with the molecular formula C5_5H5_5ClO2_2 and a CAS number of 190774-49-3. It features a chloroformate functional group attached to a butynyl chain, making it a member of the chloroformate family. This compound is characterized by its reactivity, particularly with nucleophiles, due to the electrophilic nature of the carbonyl carbon in the chloroformate group. Its structure can be represented as follows:

text
Cl |H-C≡C-C-O-C=O

3-Butyn-1-yl chloroformate is typically used in organic synthesis, particularly in the formation of esters and amides.

As mentioned earlier, the mechanism of action for 3-butyn-1-yl chloroformate is not documented in scientific research due to the lack of information on its specific applications.

  • Alkyne Reactivity: Terminal alkynes can be mildly acidic and may react with some metals.
  • Chloroformate Reactivity: Chloroformates are generally reactive and can react exothermically with water or alcohols, releasing hydrochloric acid (HCl) fumes [].
  • Suspected Toxicity: Organic compounds with similar structures can be toxic.

  • Nucleophilic Substitution: The chloroformate group can undergo nucleophilic attack by alcohols or amines, leading to the formation of corresponding esters or amides, respectively .
  • Hydrolysis: Upon exposure to water, 3-butyn-1-yl chloroformate hydrolyzes to yield 3-butyn-1-ol and hydrochloric acid. This reaction is exothermic and releases HCl fumes.
  • Reactivity with Alcohols: It reacts readily with alcohols to form alkyl chloroformates, which can be further utilized in various synthetic pathways .

Several methods exist for synthesizing 3-butyn-1-yl chloroformate:

  • Reaction of Butynol with Phosgene: One common method involves reacting 3-butyn-1-ol with phosgene in the presence of a base. This reaction produces 3-butyn-1-yl chloroformate along with hydrochloric acid as a byproduct .
  • Chlorination of Butynoic Acid Derivatives: Another method includes chlorinating butynoic acid derivatives under controlled conditions to yield the desired chloroformate .
  • Direct Chloroformation: The direct reaction of butyne with phosgene under specific conditions can also yield this compound, though this method requires careful handling due to the toxicity of phosgene .

3-Butyn-1-yl chloroformate finds applications primarily in organic synthesis:

  • Synthesis of Esters and Amides: It serves as an important reagent for synthesizing various esters and amides, which are crucial in pharmaceuticals and agrochemicals .
  • Chemical Modification: The compound can be used for chemical modifications of other organic molecules, enhancing their reactivity or introducing functional groups .

Interaction studies involving 3-butyn-1-yl chloroformate focus on its reactivity with biological nucleophiles. Such studies are essential for understanding its potential cytotoxicity and effects on biomolecules. Research indicates that compounds like 3-butyn-1-yl chloroformate can modify proteins through covalent bonding, which may lead to altered biological functions .

Several compounds share structural characteristics with 3-butyn-1-yl chloroformate. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-Methylpropyl chloroformateChloroformateMore branched structure; different reactivity profile
Phenyl chloroformateAromatic chloroformateInvolves an aromatic ring; different steric effects
Ethyl chloroformateSimple alkyl chloroformateSmaller size; less reactivity compared to butynyl derivatives

Similar Compounds

  • 2-Methylpropyl chloroformate
  • Phenyl chloroformate
  • Ethyl chloroformate

These compounds differ from 3-butyn-1-yl chloroformate primarily in their structural features and resulting chemical behaviors, making each suitable for different synthetic applications.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

3-Butyn-1-yl chloroformate

Dates

Modify: 2023-08-15

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